Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Travoprost-d4
Authored for Researchers, Scientists, and Drug Development Professionals
Travoprost is a potent synthetic prostaglandin F2α analogue used clinically to reduce intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2][3] It functions as a selective agonist for the FP prostanoid receptor, increasing the uveoscleral outflow of aqueous humor.[4] As a prodrug, Travoprost is an isopropyl ester that is rapidly hydrolyzed by corneal esterases to its biologically active free acid form.[2][5]
Accurate quantification of Travoprost and its active metabolite in biological matrices is paramount during preclinical and clinical development for pharmacokinetic, pharmacodynamic, and toxicology studies. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. Travoprost-d4, a deuterated isotopologue of Travoprost, is specifically designed for this purpose, offering a near-ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are virtually identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for precise differentiation and quantification.
Chemical Identity and Physicochemical Properties
Travoprost-d4 is distinguished from its parent compound by the substitution of four hydrogen atoms with deuterium atoms. This seemingly minor alteration is fundamental to its utility in analytical chemistry. The core identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate-d4 | Derived from[6][7][8] |
| Molecular Formula | C₂₆H₃₁D₄F₃O₆ | [6][9] |
| Molecular Weight | 504.57 g/mol | [6][9] |
| Accurate Mass | 504.26 Da | [6] |
| Unlabeled CAS No. | 157283-68-6 | [6][9] |
| Synonyms | Travatan-d4; Fluprostenol isopropyl ester-d4 | [9] |
| Related Active Acid | Travoprost-d4 Acid (C₂₃H₂₅D₄F₃O₆, MW: 462.49 g/mol ) | [7][10][11] |
Structural Elucidation and Significance of Deuterium Labeling
The molecular architecture of Travoprost-d4 is based on the prostaglandin F2α scaffold, characterized by a cyclopentane ring with two hydroxyl groups and two extended side chains.[2] The key modification in Travoprost-d4 is the strategic placement of four deuterium atoms on the heptenoate side chain.
The IUPAC name of the corresponding free acid, (Z)-7-...hept-5-enoic-3,3,4,4-d4 acid, and the provided SMILES string confirm the location of the deuterium labels.[6][8] The four hydrogen atoms on the C3 and C4 positions of the heptenoate chain (the alpha and beta carbons relative to the carboxyl group) are replaced by deuterium.
Caption: Logical relationship of Travoprost-d4's structural components.
Rationale for Deuterium Placement
The placement of deuterium atoms is not arbitrary. It is strategically chosen to minimize the potential for kinetic isotope effects during metabolism while ensuring the label is not lost through simple chemical exchange. The active free acid of Travoprost is metabolized systemically via beta-oxidation of the carboxylic acid chain.[2] Placing the deuterium labels on the C3 and C4 positions reinforces the C-H bonds at a site relevant to this metabolic pathway, ensuring the labeled internal standard remains intact throughout the analytical process, a critical attribute for its trustworthiness.
Molecular Weight and Application in Mass Spectrometry
The molecular weight of a compound is the weighted average mass of its molecules, while the accurate mass (or monoisotopic mass) is the mass calculated using the most abundant isotope of each element. For mass spectrometry, the accurate mass is of greater importance.
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Unlabeled Travoprost (C₂₆H₃₅F₃O₆): Molecular Weight ≈ 500.56 g/mol .[5]
-
Travoprost-d4 (C₂₆H₃₁D₄F₃O₆): Molecular Weight ≈ 504.57 g/mol .[6][9]
The incorporation of four deuterium atoms (mass ≈ 2.014 Da each) in place of four protium atoms (mass ≈ 1.008 Da each) results in a mass increase of approximately 4 Da. This mass difference is the cornerstone of its use as an internal standard. In a tandem mass spectrometer, the parent ions of Travoprost and Travoprost-d4 can be selectively isolated based on their different mass-to-charge ratios (m/z). Upon fragmentation, they produce daughter ions that may also exhibit this mass shift, allowing for highly specific and sensitive detection through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Experimental Protocol: Quantification of Travoprost in Plasma by LC-MS/MS
The following is a representative workflow for the use of Travoprost-d4 in a bioanalytical setting. The causality behind key steps is explained to provide field-proven insight.
Step-by-Step Methodology
-
Sample Preparation:
-
Objective: To isolate the analyte from the complex biological matrix (e.g., plasma) and remove interfering substances like proteins and lipids.
-
Protocol:
-
Thaw plasma samples on ice.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Travoprost-d4 working solution (the internal standard, e.g., at 100 ng/mL in methanol) and vortex briefly. Causality: The internal standard is added at the earliest stage to account for any analyte loss during subsequent extraction and handling steps.
-
Add 300 µL of cold acetonitrile. Causality: Acetonitrile is a protein precipitation agent. It disrupts the protein structure, causing them to aggregate and fall out of solution, releasing the drug.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
-
Chromatographic Separation:
-
Objective: To separate Travoprost from its metabolites and other endogenous components before it enters the mass spectrometer, preventing ion suppression and ensuring accurate detection.
-
Protocol:
-
HPLC System: A standard HPLC or UHPLC system.[12]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: The nonpolar stationary phase (C18) retains the relatively lipophilic Travoprost, allowing polar contaminants to elute first.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid helps to protonate the analyte, improving ionization efficiency in the mass spectrometer source.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. Causality: A gradient is used to effectively separate compounds with different polarities and to ensure the strongly retained analyte elutes as a sharp peak.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
-
Mass Spectrometric Detection:
-
Objective: To selectively detect and quantify the analyte and internal standard based on their unique mass transitions.
-
Protocol:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
Travoprost: Q1: 501.3 m/z → Q3: 301.2 m/z
-
Travoprost-d4: Q1: 505.3 m/z → Q3: 305.2 m/z
-
Causality: These specific parent-to-daughter ion transitions are unique to the target molecules, providing extremely high selectivity and filtering out background noise.
-
-
Data Analysis: The peak area ratio of the Travoprost analyte to the Travoprost-d4 internal standard is calculated and plotted against the concentration of calibration standards to generate a calibration curve. The concentration of unknown samples is then interpolated from this curve.
-
-
Caption: Standard workflow for bioanalytical quantification using a stable isotope-labeled internal standard.
Conclusion
Travoprost-d4 is an indispensable tool in modern drug development and clinical research. Its chemical structure, identical to the parent drug save for four strategically placed deuterium atoms, and its corresponding molecular weight shift of +4 Da, provide the foundation for its use as a highly reliable internal standard. This guide has detailed its structural characteristics, the rationale behind its design, and its practical application in robust, validated bioanalytical methods. For scientists engaged in the study of Travoprost, the use of Travoprost-d4 ensures the highest degree of accuracy and precision in quantitative assays, underpinning the integrity of pharmacokinetic and clinical data.
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